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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

Get Quote

Document Type: Application Note & Protocol Guide Subject: 2,5-Dimethyl-4-iodophenol
(CAS: 540-38-5 Analog/Derivative) Target Audience: Medicinal Chemists, Analytical Scientists,

Process Development Engineers

Part 1: Strategic Analysis & Chemical Profile
The Molecule: A Dual-Function Scaffold
2,5-Dimethyl-4-iodophenol represents a high-value "bifunctional" intermediate in drug

discovery and agrochemical synthesis. Its utility stems from two distinct reactive sites that allow

for orthogonal functionalization:

The Phenolic Hydroxyl (C1-OH): A nucleophilic site amenable to alkylation, acylation, or

silylation. It serves as an anchor for solubility-enhancing groups or pharmacophores.

The Aryl Iodide (C4-I): An excellent electrophile for Palladium-catalyzed cross-coupling

(Suzuki, Sonogashira, Heck). The iodine atom is a superior leaving group compared to

bromine or chlorine, facilitating oxidative addition even under mild conditions.
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The Steric-Electronic Matrix
Understanding the spatial arrangement is critical for experimental success.

Positions 2 & 5 (Methyl Groups): These electron-donating groups increase the electron

density of the ring, making the phenol more nucleophilic but also introducing steric strain.

Impact on OH: The C2-methyl group creates partial steric hindrance, requiring stronger

bases or smaller electrophiles for efficient O-alkylation.

Impact on Iodine:[1][2][3][4] The C5-methyl group is ortho to the iodine. While iodine is

large, the C-I bond length allows sufficient space for catalyst insertion, though bulky

phosphine ligands may require optimization.

Part 2: Analytical Derivatization Protocols (GC-MS)
Objective: To render 2,5-dimethyl-4-iodophenol volatile and thermally stable for gas

chromatography-mass spectrometry (GC-MS) analysis, preventing peak tailing caused by

hydrogen bonding.

Protocol A: Quantitative Silylation (TMS Derivatization)
Standard for metabolic profiling and purity assessment.

Reagents:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[5]

TMCS (Trimethylchlorosilane) – Catalyst (1%)

Solvent: Anhydrous Pyridine or Ethyl Acetate

Step-by-Step Methodology:

Preparation: Weigh 5.0 mg of 2,5-dimethyl-4-iodophenol into a 1.5 mL GC vial.

Solvation: Add 100 µL of anhydrous pyridine. Note: Pyridine acts as an acid scavenger,

driving the reaction forward.
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Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately under nitrogen

atmosphere if possible.

Incubation: Heat the vial at 65°C for 30 minutes.

Mechanism:[6][7][8][9] The silyl group replaces the active proton on the hydroxyl group,

forming a Trimethylsilyl (TMS) ether.

Analysis: Dilute with 800 µL of Ethyl Acetate before injection.

Target Ion: Look for the molecular ion shift: MW (248.06) → TMS-Derivative MW (320.24).

The [M-15]+ peak (loss of methyl from Si) is often the base peak.

Self-Validating Check:

Success: Sharp, symmetrical peak.

Failure: Broad tailing peak (incomplete reaction) or presence of original phenol mass.

Part 3: Synthetic Functionalization Protocols
Protocol B: C-C Bond Formation (Suzuki-Miyaura
Coupling)
Objective: Synthesis of Biaryl Scaffolds for Drug Libraries.

Rationale: The iodine at C4 is highly reactive. However, the ortho-methyl at C5 requires a

catalyst system that can negotiate the steric environment without undergoing rapid beta-

hydride elimination (if alkyl coupling partners were used).

Reagents:

Substrate: 2,5-Dimethyl-4-iodophenol (1.0 eq)

Coupling Partner: Aryl Boronic Acid (1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for resistance to steric bulk and air stability.
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Base: K₂CO₃ (3.0 eq)

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

Setup: In a reaction tube, combine the iodophenol (1.0 mmol), boronic acid (1.2 mmol), and

K₂CO₃ (3.0 mmol).

Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the Pd(0)

species.

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) under positive Argon flow.

Solvation: Add degassed Dioxane/Water mixture (5 mL).

Reaction: Seal and heat to 80°C for 4-6 hours.

Monitoring: TLC (Hexane:EtOAc 8:2). The starting iodide should disappear rapidly.

Workup: Cool, dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide), then Brine.

Dry over MgSO₄.

Data Table: Optimization Parameters
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Parameter
Condition A
(Standard)

Condition B
(Difficult
Substrates)

Why?

Catalyst Pd(dppf)Cl₂ Pd₂(dba)₃ + SPhos

SPhos is a bulky,

electron-rich ligand

that boosts oxidative

addition in hindered

systems.

Base K₂CO₃ K₃PO₄

Stronger bases can

accelerate

transmetallation.

Solvent Dioxane/H₂O Toluene/H₂O

Toluene is non-polar,

reducing

protodeboronation

side reactions.

Protocol C: O-Alkylation (Etherification)
Objective: Protection of the hydroxyl group or installation of alkyl chains.

Challenge: The C2-methyl group hinders the approach of bulky electrophiles. Solution: Use a

polar aprotic solvent (DMF) to strip the cation from the phenoxide, making the oxygen "naked"

and more reactive.

Methodology:

Dissolve 2,5-dimethyl-4-iodophenol (1.0 eq) in anhydrous DMF (0.2 M).

Add K₂CO₃ (2.0 eq) and stir at RT for 15 min (Phenoxide formation).

Visual Cue: Solution often turns yellow/orange.

Add Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq).

Stir at 60°C for 2 hours.
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Quench: Pour into ice water. The ether usually precipitates as a solid.

Part 4: Visualization & Logic Mapping
Diagram 1: Strategic Reactivity Map
This diagram illustrates the divergent pathways available for this scaffold, highlighting the

specific reagents required to access them.
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Biaryl Product
(Suzuki Coupling)
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 Et3N

Click to download full resolution via product page

Caption: Divergent synthesis pathways for 2,5-dimethyl-4-iodophenol, separating nucleophilic

(OH) and electrophilic (I) modalities.

Diagram 2: GC-MS Derivatization Workflow
A self-validating logic flow for analytical sample preparation.
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Caption: Step-by-step decision tree for ensuring quantitative silylation of hindered phenols prior

to GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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